molecular formula C9H7ClF3NO2 B2637776 3-Chloro-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine CAS No. 2198020-43-6

3-Chloro-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine

Cat. No.: B2637776
CAS No.: 2198020-43-6
M. Wt: 253.61
InChI Key: HZXPTPDKYJQIDI-UHFFFAOYSA-N
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Description

3-Chloro-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine is a advanced chemical intermediate designed for research and development in the agrochemical and pharmaceutical industries. This compound integrates two highly valuable chemical features: a trifluoromethylpyridine (TFMP) scaffold and an oxetane moiety. The TFMP structure is a cornerstone in modern agrochemical and pharmaceutical science, with its derivatives present in more than 20 launched agrochemicals and several approved pharmaceuticals . The strong electron-withdrawing nature and significant lipophilicity of the trifluoromethyl group are known to enhance biological activity, improve metabolic stability, and influence the systemic transport of active molecules . The oxetane ring is prized in medicinal chemistry for its ability to fine-tune key molecular properties, potentially improving solubility and offering strategic vectors for further synthetic elaboration. This combination makes this compound a particularly versatile building block for constructing novel molecules. In agrochemical research, this compound serves as a key precursor for developing new pesticides, herbicides, and fungicides. The presence of the TFMP moiety is associated with superior and broad-spectrum biological activity . For pharmaceutical research, it acts as a critical synthon in the synthesis of potential drug candidates, including antiviral and antitumor agents . The reactive chlorine and oxetane groups provide handles for selective functionalization, enabling researchers to rapidly generate diverse compound libraries for screening and optimization. This product is intended for use in scientific research and development only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

3-chloro-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c10-7-1-5(9(11,12)13)2-14-8(7)16-6-3-15-4-6/h1-2,6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXPTPDKYJQIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. One possible route includes:

    Formation of the oxetane ring: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with pyridine: The final step involves coupling the oxetane and trifluoromethylated intermediates with a pyridine derivative under suitable conditions, often using a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different functional groups.

    Hydrolysis: The oxetane ring can be hydrolyzed under acidic or basic conditions to form diols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while oxidation could produce a ketone or aldehyde.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Agrochemicals: The compound may serve as a precursor for the development of new pesticides or herbicides.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly influences physical properties and reactivity. Key analogs include:

Compound (ID) Substituent at Position 2 Yield (%) Melting Point (°C) Key Features
Target Compound Oxetan-3-yloxy N/A N/A High steric strain, polar ether
7e 3-Nitro-4-(4-CF₃O-benzyloxy)phenyl 71.8 122.1–124.8 Nitro group enhances reactivity
7f 4-(4-CF₃O-benzyloxy)-3-CF₃-phenyl 40.8 73.3–75.1 Dual CF₃ groups increase lipophilicity
5c 3-Chloro-4-(4-CF₃S-benzyloxy)phenyl 94.0 82.0–83.5 Thioether (S vs. O) alters electronics
3-Chloro-2-(propan-2-yloxy)-5-(trifluoromethyl)pyridine Isopropoxy (-O-iPr) N/A N/A Less strained, lower polarity

Key Observations :

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in 7e ) increase electrophilicity at the pyridine ring, whereas the oxetane’s ether oxygen may engage in hydrogen bonding.
  • Synthetic Yields : Compounds with bulky substituents (e.g., 7f ) show lower yields (~40%), likely due to steric challenges during synthesis.

Impact of Trifluoromethyl (-CF₃) at Position 5

The -CF₃ group is a common motif in agrochemicals and pharmaceuticals due to its metabolic stability and lipophilicity. Comparisons include:

Compound (ID) Substituent at Position 5 Biological Activity (if reported)
Target Compound -CF₃ N/A
7a -CF₃ Herbicidal (SAR studies)
3-Chloro-2-(trifluoromethyl)pyridine -CF₃ N/A (baseline for substituent effects)

Key Observations :

  • The -CF₃ group enhances resistance to oxidative metabolism, a feature critical for agrochemical longevity (e.g., 7a ).
  • In NMR spectra, the -CF₃ group causes characteristic splitting in ¹³C signals (e.g., δ ~125 ppm, q, J = 33–37 Hz ).

Spectral and Physical Property Trends

NMR Data Comparisons

  • ¹H NMR : Aromatic protons in pyridine derivatives typically resonate between δ 7.5–9.5 ppm. For example:
    • 7a : Pyridine H at δ 9.11 (d, J = 1.1 Hz) and 8.67 (d, J = 1.3 Hz).
    • 5c : Pyridine H at δ 9.02 (s) and 8.57 (s).
  • ¹³C NMR : The -CF₃ group appears as a quartet near δ 122–125 ppm (q, J = 270–274 Hz ).

Melting Points and Solubility

  • Higher Melting Points: Compounds with polar substituents (e.g., nitro in 7e , m.p. 122–124°C) vs. nonpolar groups (e.g., 7j , m.p. 62.3°C).
  • Oxetane Effect : The oxetane’s polarity may improve aqueous solubility compared to lipophilic groups like -CF₃O-benzyl in 7f .

Biological Activity

3-Chloro-2-(oxetan-3-yloxy)-5-(trifluoromethyl)pyridine is a synthetic organic compound characterized by its heterocyclic structure, which includes a pyridine ring substituted with a chloro group, an oxetane moiety, and a trifluoromethyl group. This unique combination of functional groups positions it as a promising candidate in medicinal chemistry, particularly for drug development targeting specific biological pathways.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C9H7ClF3NO2
  • CAS Number : 2198020-43-6

The trifluoromethyl group enhances lipophilicity, which is crucial for cellular membrane permeability, while the oxetane ring may participate in various chemical reactions that could be exploited for biological activity.

The biological activity of this compound largely depends on its interactions with specific molecular targets such as enzymes and receptors. The mechanism involves:

  • Binding Interactions : The compound may modulate enzyme activity through competitive or non-competitive inhibition.
  • Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate cell membranes, facilitating access to intracellular targets.
  • Reactivity of Functional Groups : The chloro and oxetane groups can undergo nucleophilic substitution and hydrolysis, potentially leading to active metabolites that contribute to its biological effects.

Biological Activity Studies

Research indicates that this compound has several potential applications in medicinal chemistry:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, pyridine derivatives have been explored for their effectiveness against various bacterial strains. The incorporation of the oxetane moiety may enhance this activity due to its ability to stabilize the compound's structure during interactions with microbial targets.

Kinase Inhibition

Preliminary data suggest that similar compounds in the pyridine family can act as inhibitors of specific kinases, which are critical in various signaling pathways associated with cancer and other diseases. The potential for this compound to inhibit kinase activity warrants further investigation.

Case Studies and Research Findings

Several studies have focused on the biological implications of pyridine derivatives. Notably:

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various pyridine derivatives, revealing that modifications like trifluoromethyl substitution significantly enhance activity against resistant strains .
  • Kinase Inhibitor Development : Research into kinase inhibitors has highlighted the importance of structural modifications in enhancing selectivity and potency . Compounds similar to this compound are being optimized for targeted therapeutic applications.
  • Synthetic Pathways : The synthesis of this compound involves multiple steps, beginning with commercially available precursors and employing strategies such as cyclization and nucleophilic substitution . This synthetic versatility allows for the exploration of various derivatives that may exhibit enhanced biological activities.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound NameStructure FeaturesBiological Activity
3-Chloro-5-(trifluoromethyl)pyridineLacks oxetane moietyModerate antimicrobial activity
2-(Oxetan-3-yloxy)-5-(trifluoromethyl)pyridineSimilar but different substitution patternPotentially lower activity due to structural differences
3-Chloro-2-(oxetan-3-yloxy)pyridineLacks trifluoromethyl groupReduced lipophilicity and membrane penetration

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